5-Methyl-2,1,3-benzothiadiazol-4-amine

Physicochemical profiling Drug-likeness Partition coefficient

Fragment-based drug discovery demands compact, rigid scaffolds with precisely positioned functional groups for library enumeration. 5-Methyl-2,1,3-benzothiadiazol-4-amine (CAS 53552-19-5) addresses this need with a substitution pattern uniquely suited for kinase inhibitor and imidazoline pharmacophore synthesis. • 5-Methyl-4-amino BTD scaffold with 0 rotatable bonds (MW 165) - ideal fragment-like core for FBDD libraries. • Free primary amine enables C-N coupling, acylation, or imidazoline formation for rapid SAR exploration. • ≥95% purity; available from stock with global shipping for early discovery research.

Molecular Formula C7H7N3S
Molecular Weight 165.22 g/mol
CAS No. 53552-19-5
Cat. No. B1268745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2,1,3-benzothiadiazol-4-amine
CAS53552-19-5
Molecular FormulaC7H7N3S
Molecular Weight165.22 g/mol
Structural Identifiers
SMILESCC1=C(C2=NSN=C2C=C1)N
InChIInChI=1S/C7H7N3S/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,8H2,1H3
InChIKeyHREWQZHLWPVDGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2,1,3-benzothiadiazol-4-amine: Physicochemical & Procurement Profile


5-Methyl-2,1,3-benzothiadiazol-4-amine (CAS 53552-19-5, also indexed as 3338-93-0) is a heterocyclic benzothiadiazole (BTD) derivative bearing a methyl substituent at the 5-position and a primary amino group at the 4-position of the fused benzene–thiadiazole ring system (C₇H₇N₃S, MW 165.22 g/mol) . The BTD scaffold is recognized as a privileged structure in medicinal chemistry and materials science owing to its strong electron-withdrawing character, planar geometry, and synthetic versatility [1]. This compound is distributed as an AldrichCPR product by Sigma-Aldrich for early discovery research, with a typical commercial purity of 95% (free base form, achiral) . It is also registered in the ChEMBL database (CHEMBL1369452) and is cited as a building block for kinase-targeted benzothiadiazolamine derivatives [2].

5-Methyl-2,1,3-benzothiadiazol-4-amine: Irreplaceability vs. Structural Analogs


The benzothiadiazole scaffold is exquisitely sensitive to the position and electronic nature of substituents. The 5-methyl-4-amino substitution pattern of this compound is not interchangeable with the unsubstituted parent (4-amino-2,1,3-benzothiadiazole, CAS 767-64-6), regioisomers (e.g., 6-methyl-2,1,3-benzothiadiazol-4-amine, CAS 89792-42-7; or 7-methyl-2,1,3-benzothiadiazol-4-amine, CAS 2255-96-1), or N-alkylated analogs (e.g., N-methyl-2,1,3-benzothiadiazol-4-amine). Critically, methyl group position on the BTD benzoid ring alters donor–acceptor interactions, charge-transfer transition energies, and molar extinction coefficients in a regiospecific manner, as demonstrated in systematic isomeric dye studies [1]. Furthermore, the presence of the free primary amine at the 4-position—rather than an N-substituted amine—preserves the capacity for subsequent derivatization via palladium-catalyzed C–N coupling, acylation, or imidazoline formation, which is essential for generating tizanidine-class pharmacophores [2]. The 5-methyl group simultaneously modulates lipophilicity (LogP = 2.11) relative to the unsubstituted parent (LogP ≈ 1.29–1.85) [3], affecting both physicochemical handling and biological partitioning without introducing the metabolic liabilities associated with halogen substituents such as the 5-chloro analog (5-chloro-2,1,3-benzothiadiazol-4-amine) [4].

5-Methyl-2,1,3-benzothiadiazol-4-amine: Differentiation Evidence


Lipophilicity (LogP) Comparison vs. Unsubstituted Parent

The 5-methyl substitution on the benzothiadiazole core increases the experimentally determined LogP from approximately 1.29–1.85 (unsubstituted parent, 4-amino-2,1,3-benzothiadiazole, CAS 767-64-6) to 2.11 (5-methyl-2,1,3-benzothiadiazol-4-amine) [1]. This ΔLogP of +0.26 to +0.82 units represents a meaningful increase in lipophilicity consistent with the addition of a single methyl group to an aromatic system. The higher LogP may confer improved membrane permeability in cellular assays while retaining aqueous solubility characteristics acceptable for early-stage screening .

Physicochemical profiling Drug-likeness Partition coefficient

Conformational Rigidity: Zero Rotatable Bonds vs. N-Alkylated Analogs

5-Methyl-2,1,3-benzothiadiazol-4-amine possesses zero rotatable bonds (the methyl group and amino group are directly attached to the rigid bicyclic core with no freely rotating linkages) . This contrasts with N-alkylated analogs such as N-methyl-2,1,3-benzothiadiazol-4-amine and N-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-2,1,3-benzothiadiazol-4-amine (CAS 51322-72-6), which possess 1 and 2 rotatable bonds respectively due to the exocyclic N-substituent . The zero-rotatable-bond profile maximizes conformational preorganization, which is correlated with improved ligand binding entropy and enhanced target selectivity in fragment-based drug discovery [1].

Conformational restriction Ligand efficiency Molecular design

Methyl Position Effect on Photophysical Properties

In a systematic study of isomeric methylbenzothiadiazole dyes, the position of the methyl substituent on the BTD ring was shown to profoundly affect photophysical and photovoltaic performance. Dyes bearing a 5-methylbenzothiadiazole auxiliary acceptor (directly analogous to the substitution pattern of the target compound) exhibited approximately twofold higher power conversion efficiency (PCE) in dye-sensitized solar cells compared to isomeric dyes with the methyl group positioned away from the donor segment [1]. This regioisomeric effect arises from altered donor–acceptor interactions and charge-transfer kinetics, demonstrating that the 5-methyl substitution pattern is not merely cosmetic but produces functionally distinct electronic materials [2]. Although this evidence is derived from more complex dye architectures rather than the simple 4-amine building block itself, it establishes the principle that 5-methyl vs. 6-methyl vs. 7-methyl regioisomers on the BTD core yield measurably different performance outcomes in end-use applications [1].

Organic electronics Dye-sensitized solar cells Structure-property relationship

Methionine Synthase Inhibition: Amino vs. Nitro Substituent

In the only published head-to-head enzyme inhibition study of small benzothiadiazoles against rat liver cobalamin-dependent methionine synthase, the unsubstituted 4-amino-2,1,3-benzothiadiazole showed weak inhibitory activity with an IC₅₀ > 150 µM, whereas the 4-nitro analog (4-nitro-2,1,3-benzothiadiazole) displayed substantially improved potency with an IC₅₀ of 80 µM [1] [2]. This ~2-fold difference establishes that the electronic nature of the 4-position substituent (amino vs. nitro) directly modulates target engagement on methionine synthase. The 5-methyl-4-amino target compound, which retains the amino group at the 4-position, would be expected to exhibit a baseline inhibition profile closer to the amino-substituted parent, while the 5-methyl group may further modulate activity through steric and lipophilic contributions not yet experimentally quantified for this specific enzyme target .

Enzyme inhibition Methionine synthase Benzothiadiazole SAR

Derivatization Utility: 5-Methyl vs. 5-Chloro Tizanidine Scaffold

The target compound serves as the direct 5-methyl analog of the clinically validated muscle relaxant scaffold found in Tizanidine (5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine, CAS 51322-75-9). The N-(4,5-dihydro-1H-imidazol-2-yl)-5-methyl-2,1,3-benzothiadiazol-4-amine derivative (CAS 51322-72-6) has been synthesized and catalogued . The key structural difference—methyl vs. chloro at the 5-position—affects both electronic character (σₚ: –0.17 for CH₃ vs. +0.23 for Cl) and metabolic stability (oxidative N-dealkylation vs. potential for glutathione conjugation), providing medicinal chemists with a tool to independently probe steric, electronic, and metabolic contributions to the tizanidine pharmacophore [1] [2]. The free 4-NH₂ group in the target compound is essential for imidazoline ring formation via reaction with 2-chloroimidazoline or ethylenediamine derivatives, which is the key step in generating the bioactive species [3].

Muscle relaxant α2-adrenoceptor agonist Imidazoline synthesis

Commercial Availability as an AldrichCPR Unique Chemical: Procurement Implications vs. Fully Characterized Analogs

5-Methyl-2,1,3-benzothiadiazol-4-amine is distributed by Sigma-Aldrich as part of the AldrichCPR (Chemical Procurement Resource) collection—a curated set of unique chemicals provided to early discovery researchers . Critically, Sigma-Aldrich explicitly states that 'Sigma-Aldrich does not collect analytical data for this product' and that the 'Buyer assumes responsibility to confirm product identity and/or purity' . This contrasts with fully characterized benzothiadiazole analogs such as 4-amino-2,1,3-benzothiadiazole (CAS 767-64-6, 98% purity with Certificate of Analysis available) . The AldrichCPR product is sold 'AS-IS' with no warranties of merchantability or fitness for a particular purpose . The compound carries GHS hazard classifications of Acute Toxicity Category 4 (Oral) and Eye Irritation Category 2, and is classified as a combustible solid (Storage Class Code 11) . Pricing at Hit2Lead (another vendor) is $154/g at the 1 g scale and $1,001/10 g, positioning it as a specialty research chemical .

Chemical procurement Early discovery AldrichCPR Product characterization

5-Methyl-2,1,3-benzothiadiazol-4-amine: Research & Industrial Application Scenarios


Medicinal Chemistry: α2-Adrenoceptor Agonist SAR

Use the target compound as the 5-methyl-substituted core scaffold for synthesizing imidazoline derivatives (via the free 4-NH₂ group) to directly compare pharmacological activity against the 5-chloro (tizanidine) and 5-unsubstituted analogs. The methyl group provides distinct electronic character (σₚ = –0.17, electron-donating) compared to chlorine (σₚ = +0.23, electron-withdrawing), enabling systematic probing of the 5-position's contribution to α2-adrenoceptor binding affinity and selectivity [1]. The imidazoline derivative (CAS 51322-72-6) is already catalogued as a synthetic precedent [2].

Fragment-Based Drug Discovery: Rigid Benzothiadiazolamine Fragment

With zero rotatable bonds, MW = 165 Da, LogP = 2.11, and one H-bond donor plus three H-bond acceptors, this compound meets fragment-like physicochemical criteria and offers maximal conformational preorganization for fragment-based screening [1]. The absence of rotatable bonds may enhance binding entropy upon target engagement compared to N-alkylated analogs. Users should independently verify purity and identity via NMR/HPLC/MS prior to screening, as the AldrichCPR product lacks vendor-provided analytical data [2].

Organic Electronics: Donor-Acceptor Dyes & OLED Emitters

Leverage the 5-methyl substitution pattern—specifically associated with enhanced charge-transfer characteristics when positioned near the donor segment—for constructing D–A′–π–A or D–A–D type organic dyes and electroluminescent materials [1]. The 4-NH₂ group provides a synthetic handle for further functionalization via palladium-catalyzed C–N coupling or acylation. The regiospecificity of methyl placement is critical: isomeric dyes with methyl positioned near the acceptor segment showed approximately twofold lower power conversion efficiency in DSSC applications compared to those with methyl near the donor [1].

Kinase Inhibitor Discovery: MKNK1/MKNK2 Targeting Scaffold

The benzothiadiazolamine scaffold, including 5-substituted variants, is claimed in Bayer Pharma patent WO2017118507A1 as a core structure for MKNK1 and MKNK2 kinase inhibitors [1]. The target compound's 5-methyl-4-amino substitution pattern falls within the generic Markush structure of this patent family. Researchers pursuing MNK kinase inhibition can employ this compound as a versatile building block for constructing focused compound libraries via derivatization of the primary amine, with the 5-methyl group offering a distinct selectivity profile compared to halogen-substituted analogs.

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